molecular formula C8H11NO2S B1629570 3-Amino-3-(3-methylthiophen-2-yl)propanoic acid CAS No. 682802-96-6

3-Amino-3-(3-methylthiophen-2-yl)propanoic acid

Cat. No. B1629570
Key on ui cas rn: 682802-96-6
M. Wt: 185.25 g/mol
InChI Key: PXTDRMAWCZZRKO-UHFFFAOYSA-N
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Patent
US08466191B2

Procedure details

12.6 g of 3-methyl-thiophene-2-carbaldehyde was dissolved in 150 mL of 95% alcohol, and 15.4 g of ammonium acetate was added at 45° C., then 20.8 g of malonate was added. The solution was refluxed for 16 hours, then cooled, and filtered to give a solid of 3-amino-3-(3-methyl-thiophene-2-yl)propionic acid.
Quantity
12.6 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=O.[C:9]([O-:12])(=[O:11])[CH3:10].[NH4+:13].C([O-])(=O)CC([O-])=O>>[NH2:13][CH:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1])[CH2:10][C:9]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CC1=C(SC=C1)C=O
Name
alcohol
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
20.8 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C=1SC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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